1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
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Overview
Description
1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a molecular weight of 478.809. This compound is characterized by its unique structure, which includes an imidazole ring, a chlorophenyl group, and a bis(2-chloroethyl)amino group. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group and the bis(2-chloroethyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Imidazole-1-acetic acid, 4-(4-chlorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
1H-Imidazole-1-acetic acid derivatives: These compounds share the imidazole ring but differ in the substituents attached to the ring.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group but may have different functional groups attached.
Bis(2-chloroethyl)amino derivatives: These compounds include the bis(2-chloroethyl)amino group but vary in other parts of the molecule.
This compound’s uniqueness lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93637-59-3 |
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Molecular Formula |
C22H22Cl3N5O |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-chlorophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H22Cl3N5O/c23-9-11-30(12-10-24)20-7-1-17(2-8-20)13-27-28-22(31)15-29-14-21(26-16-29)18-3-5-19(25)6-4-18/h1-8,13-14,16H,9-12,15H2,(H,28,31)/b27-13+ |
InChI Key |
LILIJXFPECAKJR-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)Cl)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)Cl)N(CCCl)CCCl |
Origin of Product |
United States |
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